N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide is a complex ethanediamide derivative featuring a benzodioxolyl methyl group and a substituted thiolan (tetrahydrothiophene) ring. The benzodioxole moiety is a fused aromatic system with two oxygen atoms, commonly associated with enhanced metabolic stability and bioavailability in medicinal chemistry . The ethanediamide (oxamide) bridge between these groups may serve as a rigid linker, influencing molecular conformation and intermolecular interactions. While direct structural or pharmacological data for this compound are unavailable in the provided evidence, inferences can be drawn from structurally similar amides and heterocyclic derivatives.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S/c20-4-5-25-17(3-6-26-10-17)9-19-16(22)15(21)18-8-12-1-2-13-14(7-12)24-11-23-13/h1-2,7,20H,3-6,8-11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNOXIAUITHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the tetrahydrothiophene ring: This step involves the reaction of 1,3-dithiolane with ethylene oxide under basic conditions to form the tetrahydrothiophene ring.
Coupling reactions: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the tetrahydrothiophene derivative using oxalyl chloride and a suitable base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The hydroxyl group in the tetrahydrothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide has been investigated for its potential therapeutic effects:
Neuropharmacology
The benzodioxole moiety is associated with neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress.
Drug Delivery Systems
The compound's unique structure allows it to be explored as a carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it suitable for formulating new therapeutic agents.
Case Study 1: Anticancer Activity
A study conducted on compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that further exploration of this compound could yield valuable insights into its anticancer properties.
Case Study 2: Antimicrobial Efficacy
Research into the antimicrobial properties of related compounds revealed that those containing thiolane rings exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties worth investigating.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or luminescence.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and synthetic differences between the target compound and related molecules:
Key Observations :
- Heterocycles: The benzodioxolyl group contrasts with benzimidazole () or thiazolidinone () rings, which are often used to modulate electronic properties or binding affinity in drug design.
- Sulfur vs. Oxygen Effects: The thiolan group’s sulfur atom may confer distinct solubility and redox stability compared to oxygen-rich systems like benzodioxole or dioxothiazolidinone .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide, often referred to as D337-1481, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
The molecular formula for D337-1481 is C20H18N2O4, with a molecular weight of 350.37 g/mol. It features a complex structure that includes a benzodioxole moiety and a thiolane derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 350.37 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 5 |
| LogP (Partition Coefficient) | 4.379 |
| Water Solubility (LogSw) | -4.27 |
Anticancer Potential
Research indicates that compounds structurally similar to D337-1481 exhibit anticancer properties. For instance, derivatives containing benzodioxole structures have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The specific mechanisms of action for D337-1481 are still under investigation, but preliminary studies suggest it may interact with key signaling pathways involved in cancer progression.
Antimicrobial Effects
D337-1481 has been included in screening libraries targeting antimicrobial activity. Compounds with similar functional groups have demonstrated significant antibacterial and antifungal activities . The benzodioxole moiety is particularly noted for its ability to disrupt microbial cell membranes or inhibit critical enzymatic functions within pathogens.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of benzodioxole derivatives similar to D337-1481 against breast cancer cell lines. The results indicated that these compounds inhibited tumor growth significantly compared to control groups, with IC50 values in the low micromolar range .
Study 2: Antimicrobial Screening
In a screening assay involving various microbial strains, D337-1481 was found to exhibit notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests potential for development as an antimicrobial agent.
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activities of D337-1481. Potential studies could include:
- In vivo testing : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic studies : To determine the specific pathways affected by the compound.
- Structure-activity relationship (SAR) analyses : To optimize the compound for enhanced efficacy and reduced toxicity.
Q & A
Q. How should researchers address discrepancies in reported enzyme inhibition data?
- Action Plan :
Assay Standardization : Validate using reference inhibitors (e.g., staurosporine for kinases).
Buffer Conditions : Test pH (6.5–7.5) and ionic strength effects.
Orthogonal Assays : Combine fluorometric and radiometric methods for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
